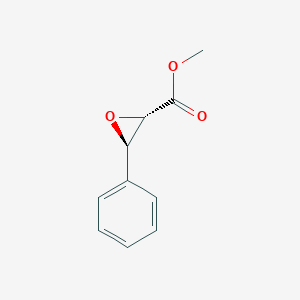

methyl (2S,3S)-3-phenyloxirane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (2S,3S)-3-phenyloxirane-2-carboxylate is a chiral epoxide ester characterized by a phenyl-substituted oxirane ring and a methyl ester group. Its stereochemistry at the C2 and C3 positions (both S-configuration) distinguishes it from other stereoisomers, such as (2R,3R), (2R,3S), or (2S,3R) variants. This compound is synthesized via epoxidation or nucleophilic ring-opening reactions, often starting from α,β-unsaturated esters. For example, ethyl 3-phenyloxirane-2-carboxylate derivatives can be prepared using propargylamine or allylamine under ethanol reflux, followed by chromatographic purification .

Key properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3S)-3-phenyloxirane-2-carboxylate typically involves the epoxidation of a suitable precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidant and titanium isopropoxide as the catalyst, in the presence of a chiral ligand such as diethyl tartrate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S)-3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized products.

Common Reagents and Conditions

Oxidation: Reagents such as osmium tetroxide or hydrogen peroxide can be used under mild conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like amines, thiols, or halides can react with the oxirane ring in the presence of a catalyst.

Major Products Formed

Diols: Formed from the oxidation of the epoxide ring.

Alcohols: Resulting from the reduction of the ester group.

Functionalized Epoxides: Produced through nucleophilic substitution reactions.

Scientific Research Applications

Methyl (2S,3S)-3-phenyloxirane-2-carboxylate has several applications in scientific research:

Organic Synthesis: Used as a chiral building block for the synthesis of complex molecules.

Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.

Material Science: Utilized in the development of novel polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2S,3S)-3-phenyloxirane-2-carboxylate involves its reactivity due to the strained oxirane ring and the ester functional group. The oxirane ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. The ester group can undergo hydrolysis or reduction, contributing to the compound’s versatility in chemical transformations .

Comparison with Similar Compounds

Stereochemical Variants

The stereochemistry of oxirane derivatives significantly impacts their reactivity and biological activity. For instance:

- (2R,3R)-Ethyl 3-phenyloxirane-2-carboxylate (CAS 2272-55-1): This enantiomer exhibits distinct reactivity in ring-opening reactions due to spatial orientation differences. It is commonly used in flavor industries for its fruity, strawberry-like aroma .

- (2S,3R)-Methyl 3-phenyloxirane-2-carboxylate : Employed as a starting material for (+)-balasubramide derivatives, which show potent anti-neuroinflammatory effects in BV-2 microglial cells .

Table 1: Stereochemical and Physical Properties Comparison

| Compound Name | Configuration | CAS Number | Molecular Weight | Key Application |

|---|---|---|---|---|

| Methyl (2S,3S)-3-phenyloxirane-2-carboxylate | (2S,3S) | Not explicitly listed | ~208.21* | Asymmetric synthesis precursor |

| Ethyl (2R,3S)-3-phenyloxirane-2-carboxylate | (2R,3S) | 2272-55-1 | 192.21 | Flavoring agent (strawberry) |

| Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate | (2R,3S) | 105560-93-8 | 208.21 | Pharmaceutical intermediates |

*Molecular weight inferred from analogs in .

Substituent Effects

The nature of substituents on the phenyl ring or ester group alters chemical behavior:

- 4-Methoxyphenyl substitution : Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate (CAS 105560-93-8) exhibits increased steric hindrance and altered electronic properties compared to the unsubstituted phenyl variant. This modification enhances its stability during storage (requires 2–8°C storage) and influences its reactivity in nucleophilic additions .

- Ethyl vs. methyl esters : Ethyl esters (e.g., ethyl phenylglycidate, CAS 121-39-1) are more volatile and widely used in perfumery, whereas methyl esters are typically employed in pharmaceutical synthesis due to better hydrolytic stability .

Biological Activity

Methyl (2S,3S)-3-phenyloxirane-2-carboxylate is an organic compound with significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H10O3. It features a three-membered oxirane ring, which is known for its reactivity, particularly in biological systems. The stereochemistry of the compound contributes to its biological interactions, influencing its activity as a ligand for various receptors.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Olfactory Receptor Activation : Recent studies have identified this compound as a ligand for the mouse olfactory receptor MOR42-3. In vitro assays demonstrated that it could activate this receptor, suggesting a role in olfactory signaling pathways .

- Antagonistic Properties : The compound has also exhibited antagonist activity against certain receptor types at specific concentrations. For instance, it was found to antagonize the activation of MOR42-3 by nonanedioic acid at lower concentrations, indicating potential applications in modulating olfactory responses .

- Potential Therapeutic Applications : Given its structural characteristics and biological activity, this compound may serve as a lead compound in the development of therapeutic agents targeting olfactory dysfunction or other related pathways.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, insights from related compounds suggest several possible pathways:

- Receptor Interaction : The compound's ability to bind and activate or inhibit specific receptors is crucial. For example, the activation of MOR42-3 implicates G-protein coupled receptor signaling pathways that could influence neuronal activity and sensory perception .

- Chemical Reactivity : The oxirane ring's electrophilic nature may allow it to participate in nucleophilic reactions with biological macromolecules, potentially leading to modifications that alter protein function or signaling pathways.

Study 1: Activation of Olfactory Receptor MOR42-3

A comprehensive screening of ligands for mouse olfactory receptors identified this compound as a significant activator of MOR42-3. The study employed in silico docking followed by in vitro validation using Xenopus oocytes to confirm the agonistic properties at concentrations around 100 mM .

Study 2: Antagonism in Olfactory Response

In another study focusing on the antagonistic properties of various compounds on MOR42-3, this compound was tested alongside known agonists and antagonists. The results indicated that while it could activate the receptor at higher concentrations, it also displayed antagonist behavior at lower concentrations when competing with stronger agonists like nonanedioic acid .

Summary Table of Biological Activities

Q & A

Basic Questions

Q. What are the established synthetic routes for methyl (2S,3S)-3-phenyloxirane-2-carboxylate, and how can enantiomeric purity be ensured?

Methodological Answer: The synthesis of this compound typically involves stereoselective epoxidation of cinnamate derivatives. A common approach is the Sharpless asymmetric epoxidation, which uses titanium tetraisopropoxide, a chiral tartrate ligand, and tert-butyl hydroperoxide to achieve high enantiomeric excess (ee). For example, related glycidate esters (e.g., methyl trans-3-(4-methoxyphenyl)glycidate) have been synthesized using similar strategies . To ensure enantiomeric purity, chiral HPLC or polarimetry should be employed post-synthesis. The compound’s stereochemistry can be confirmed via X-ray crystallography or NOESY NMR experiments .

Q. Which spectroscopic methods are most effective for characterizing the stereochemistry of this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : 1H- and 13C-NMR to confirm regiochemistry and coupling constants (e.g., J2,3 for cis/trans epoxide protons).

- Chiral HPLC : Using columns like Chiralpak AD-H or OD-H to resolve enantiomers and quantify ee.

- Polarimetry : Measuring optical rotation ([α]D) to verify enantiopurity.

- X-ray Crystallography : Definitive confirmation of absolute stereochemistry (critical for publications) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer: While specific safety data for this compound is limited, analogous epoxides (e.g., phenylmethyl tetrahydroisoquinolinecarboxylates) require:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation (H319/H335 hazards) .

- Storage : Inert atmosphere (N2 or Ar) at 2–8°C to prevent hydrolysis of the epoxide ring.

Advanced Research Questions

Q. How can discrepancies in stereochemical assignment from NMR and X-ray data be resolved?

Methodological Answer: Discrepancies may arise due to dynamic effects in solution (e.g., ring puckering in NMR vs. solid-state X-ray). To resolve this:

- Perform variable-temperature NMR to assess conformational flexibility.

- Compare experimental VCD (Vibrational Circular Dichroism) spectra with DFT-calculated spectra for solution-phase stereochemistry .

- Use synchrotron-based X-ray for higher-resolution crystallographic data.

For example, conflicting assignments in related oxirane derivatives were resolved by correlating NOE interactions with calculated dihedral angles .

Q. What mechanistic insights explain the stereoselectivity of its synthesis under varying catalytic conditions?

Methodological Answer: The stereoselectivity of epoxidation is influenced by:

- Catalyst Geometry : Chiral Ti(IV)-tartrate complexes in Sharpless epoxidation favor specific transition states via ligand-accelerated catalysis.

- Substrate Electronics : Electron-withdrawing groups on the phenyl ring (e.g., p-methoxy in methyl trans-3-(4-methoxyphenyl)glycidate) increase electrophilicity, altering reaction rates and selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) stabilize charged intermediates, enhancing ee.

Q. How do substituents on the phenyl ring affect the compound’s reactivity in ring-opening reactions?

Methodological Answer: Substituents modulate electronic and steric effects:

- Electron-Donating Groups (e.g., -OMe) : Increase nucleophilic attack on the epoxide’s β-carbon due to enhanced electron density (see methyl trans-3-(4-methoxyphenyl)glycidate reactivity ).

- Electron-Withdrawing Groups (e.g., -NO2) : Favor α-carbon attack.

- Steric Hindrance : Bulky groups (e.g., ortho-substituted phenyl) reduce reaction rates.

| Substituent | Reactivity Trend | Example Study |

|---|---|---|

| -OMe | Faster β-opening | |

| -NO2 | Faster α-opening | |

| -Cl | Moderate β-opening |

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?

Methodological Answer: Contradictions may stem from differences in experimental conditions (e.g., pH, temperature). To reconcile:

- Conduct controlled hydrolysis studies (e.g., 0.1 M HCl at 25°C vs. 40°C) and monitor via HPLC.

- Compare kinetics with structurally similar epoxides (e.g., methyl (2R,3S)-3-(4-methoxyphenyl)glycidate ).

- Use 18O-labeling to track ring-opening pathways.

Properties

CAS No. |

115794-68-8 |

|---|---|

Molecular Formula |

C10H10O3 |

Molecular Weight |

178.18 g/mol |

IUPAC Name |

methyl (2S,3S)-3-phenyloxirane-2-carboxylate |

InChI |

InChI=1S/C10H10O3/c1-12-10(11)9-8(13-9)7-5-3-2-4-6-7/h2-6,8-9H,1H3/t8-,9-/m0/s1 |

InChI Key |

HAFFKTJSQPQAPC-IUCAKERBSA-N |

SMILES |

COC(=O)C1C(O1)C2=CC=CC=C2 |

Isomeric SMILES |

COC(=O)[C@@H]1[C@@H](O1)C2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C1C(O1)C2=CC=CC=C2 |

Key on ui other cas no. |

115794-68-8 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.